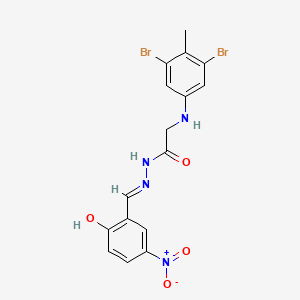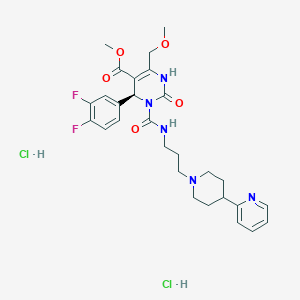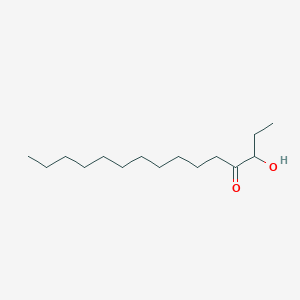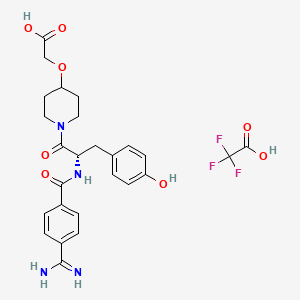
3-(2,7-二甲氧基吖啶-9-基硫代)丙烷-1-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LDN-192960 is a potent and selective inhibitor of Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2). Haspin is a serine/threonine kinase that phosphorylates Thr-3 of histone H3 in mitosis, which is crucial for chromosome segregation . The compound has shown significant potential in scientific research, particularly in cancer studies .
科学研究应用
LDN-192960 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and enzyme activity.
Biology: Helps in understanding the role of Haspin and DYRK2 in cell cycle regulation and chromosome segregation.
Industry: Utilized in the development of new kinase inhibitors and therapeutic agents.
作用机制
LDN-192960 exerts its effects by inhibiting the activity of Haspin and DYRK2. Haspin phosphorylates Thr-3 of histone H3, creating a binding site for Survivin, which is essential for chromosome segregation during mitosis . By inhibiting Haspin, LDN-192960 disrupts this process, leading to cell cycle arrest and apoptosis in cancer cells. DYRK2 is involved in protein stability regulation and proteasome activity, and its inhibition by LDN-192960 further contributes to its anti-cancer effects .
生化分析
Biochemical Properties
3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine is known to be a dual inhibitor of Haspin and DYRK2, with IC50 values of 10 nM and 48 nM respectively . This suggests that it interacts with these enzymes, potentially altering their function and influencing biochemical reactions.
Cellular Effects
In cellular processes, 3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine has been shown to reduce levels of p-Thr3H3 in HeLa cells overexpressing Haspin, demonstrating the classical Haspin inhibition phenotype . This suggests that it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine exerts its effects through binding interactions with biomolecules, specifically inhibiting the activity of certain kinases . This can lead to changes in gene expression and potentially influence the function of cells.
准备方法
The synthetic route for LDN-192960 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
化学反应分析
LDN-192960 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups, enhancing or modifying its inhibitory properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
LDN-192960 is unique due to its dual inhibition of Haspin and DYRK2. Similar compounds include:
CHR-6494: Another Haspin inhibitor with anti-tumor activity in mouse models.
5-Iodotubercidin: An effective Haspin kinase inhibitor.
LDN-192960 Hydrochloride: A hydrochloride salt form of LDN-192960 with similar inhibitory properties.
These compounds share similar inhibitory activities but differ in their chemical structures and specific applications.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine involves the reaction of 2,7-dimethoxyacridine-9-thiol with 3-bromopropan-1-amine in the presence of a base to form the desired product.", "Starting Materials": [ "2,7-dimethoxyacridine-9-thiol", "3-bromopropan-1-amine", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Step 1: Dissolve 2,7-dimethoxyacridine-9-thiol in a suitable solvent (e.g. DMF, DMSO) and add the base to the solution.", "Step 2: Add 3-bromopropan-1-amine to the solution and stir the mixture at room temperature for several hours.", "Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] } | |
CAS 编号 |
184582-62-5 |
分子式 |
C18H21ClN2O2S |
分子量 |
364.9 g/mol |
IUPAC 名称 |
3-(2,7-dimethoxyacridin-9-yl)sulfanylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H20N2O2S.ClH/c1-21-12-4-6-16-14(10-12)18(23-9-3-8-19)15-11-13(22-2)5-7-17(15)20-16;/h4-7,10-11H,3,8-9,19H2,1-2H3;1H |
InChI 键 |
YWEKJJDSEKWGPQ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)OC |
规范 SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)OC.Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
LDN-192960 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Sodium 4-(4-{[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfanyl}phenyl)-4-hydroxy-3-methylbutanoate](/img/structure/B608421.png)
![methyl (2E,4E)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoate](/img/structure/B608422.png)

![(1R,9S,12S,13R,14S,17S,18E,20R,21R,23S,24R,25S,27R)-17-ethyl-1,14,20-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B608424.png)







